

A Head-to-Head Comparison of Leelamine Derivatives in Melanoma Models

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Compound of Interest		
Compound Name:	Lehmannine	
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This guide provides an objective comparison of Leelamine and its synthesized derivatives, focusing on their anti-melanoma activity. The data presented is based on the findings from Gowda et al., "Identifying the structure-activity relationship of leelamine necessary for inhibiting intracellular cholesterol transport," published in Oncotarget (2017).

Data Presentation: Comparative Efficacy in Melanoma Cell Lines

The anti-proliferative activities of Leelamine and its derivatives were assessed against two human melanoma cell lines, UACC 903 and 1205 Lu. The half-maximal inhibitory concentration (IC50) values are summarized below. A lower IC50 value indicates greater potency.



Compound	Derivative Type	Modification	IC50 (μM) in UACC 903	IC50 (μM) in 1205 Lu
Leelamine	Parent Compound	-	~1.8	~2.2
5a	Leelamine Derivative	Amidation of the primary amine with a trifluoroacetyl group	1.2	2.0
5b	Leelamine Derivative	Amidation of the primary amine with a tribromoacetyl group	1.0	1.8
5c	Leelamine Derivative	Amidation of the primary amine with a bulkier group	> 10	> 10
Abietic Acid	Structural Analog	Carboxylic acid instead of amine	Inactive	Inactive
4a	Abietic Acid Derivative	Replacement of carboxylic acid with an amino group	~2.5	~3.0

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.

Synthesis of Leelamine Derivatives (5a, 5b, 5c)

General Procedure for Amidation of Leelamine:



- Starting Material: Leelamine (dehydroabietylamine).
- Reaction: Leelamine is reacted with an appropriate acylating agent (e.g., trifluoroacetic anhydride for 5a, tribromoacetic anhydride for 5b) in an inert solvent such as dichloromethane (DCM) in the presence of a base like triethylamine (TEA).
- Reaction Conditions: The reaction is typically carried out at room temperature for several hours until completion, monitored by thin-layer chromatography (TLC).
- Work-up and Purification: The reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired amide derivative.[1]

Cell Viability Assay (MTT Assay)

- Cell Seeding: UACC 903 and 1205 Lu melanoma cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
- Compound Treatment: Cells are treated with various concentrations of Leelamine or its derivatives for 48 hours.
- MTT Addition: After the incubation period, 20 μL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
- Formazan Solubilization: The medium is removed, and 150 μL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
- Data Analysis: Cell viability is expressed as a percentage of the control (vehicle-treated)
 cells. IC50 values are calculated from dose-response curves.

Intracellular Cholesterol Transport Assay (Filipin Staining)



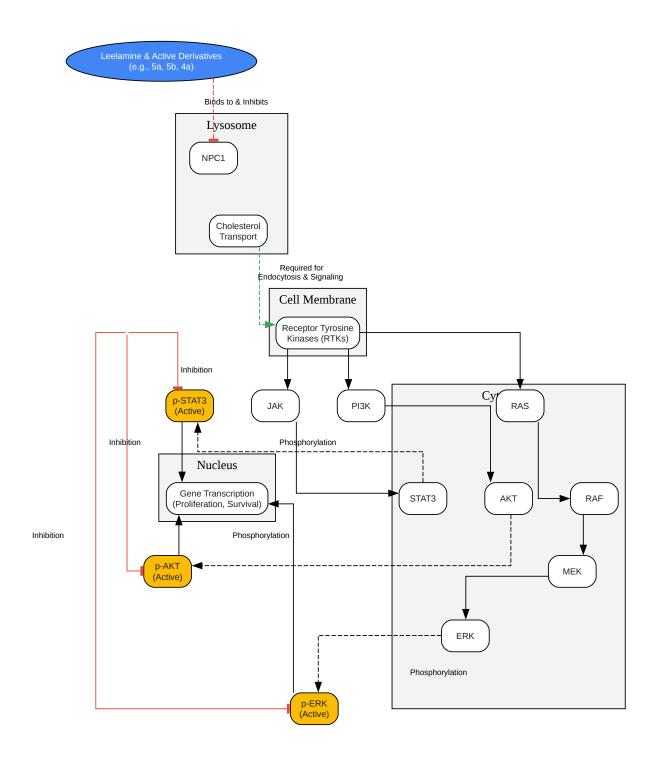
- Cell Culture and Treatment: Melanoma cells are grown on coverslips and treated with Leelamine or its derivatives at their respective IC50 concentrations for 24 hours.
- Fixation: Cells are washed with phosphate-buffered saline (PBS) and fixed with 4% paraformaldehyde for 30 minutes.
- Quenching: The fixation is quenched by incubating with 1.5 mg/mL glycine in PBS for 10 minutes.
- Staining: Cells are stained with Filipin III (50 µg/mL in PBS with 10% fetal bovine serum) for 2 hours in the dark. Filipin is a fluorescent compound that specifically binds to unesterified cholesterol.
- Imaging: After washing with PBS, the coverslips are mounted on slides and visualized using
 a fluorescence microscope with a UV filter. Increased fluorescence intensity within the cells
 indicates the accumulation of intracellular cholesterol, signifying inhibition of cholesterol
 transport.[2][3]

Western Blot Analysis for Signaling Pathway Proteins

- Protein Extraction: Melanoma cells are treated with the compounds for the desired time points. Cells are then lysed in RIPA buffer containing protease and phosphatase inhibitors.
 Protein concentration is determined using a BCA assay.
- SDS-PAGE and Transfer: Equal amounts of protein (20-40 μg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
- Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour. The membrane is then incubated overnight at 4°C with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-Akt, Akt, p-ERK, ERK, p-STAT3, STAT3).
- Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[4]



Mandatory Visualizations Signaling Pathway of Leelamine Derivatives





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Caption: Mechanism of action of Leelamine and its active derivatives.

Experimental Workflow: Cell Viability Assessment



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Caption: Workflow for determining the IC50 values of Leelamine derivatives.

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